4-Fluoro-2-iodo-3-methoxyaniline

Medicinal Chemistry Drug Discovery ADME Prediction

Sourcing a tetra-substituted aniline with reliable cross-coupling reactivity? 4-Fluoro-2-iodo-3-methoxyaniline (CAS 2092345-66-7) provides the precise substitution pattern. • Ortho-iodine enables Pd-catalyzed couplings (Sonogashira, Suzuki, Buchwald-Hartwig). • Para-F and meta-MeO groups modulate lipophilicity & metabolic stability for kinase/GPCR programs. • ≥95% purity; ideal for constructing fluorinated heterocycles.

Molecular Formula C7H7FINO
Molecular Weight 267.04 g/mol
Cat. No. B11759867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-iodo-3-methoxyaniline
Molecular FormulaC7H7FINO
Molecular Weight267.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1I)N)F
InChIInChI=1S/C7H7FINO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3
InChIKeyQBABRZZDHITZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-iodo-3-methoxyaniline Overview


4-Fluoro-2-iodo-3-methoxyaniline (CAS 2092345-66-7) is a polyfunctional aniline derivative characterized by a unique 1,2,3,4-tetrasubstituted benzene ring bearing fluorine (C4), iodine (C2), methoxy (C3), and amino (C1) groups . With a molecular formula of C7H7FINO and a molecular weight of 267.04 g/mol, it belongs to the class of halogenated aromatic amines extensively employed as key intermediates in pharmaceutical and agrochemical research . The strategic placement of the ortho-iodine enables diverse palladium-catalyzed cross-coupling chemistries (e.g., Sonogashira, Suzuki, Buchwald-Hartwig), while the para-fluorine and meta-methoxy groups modulate the electronic properties and metabolic stability of derived products [1].

4-Fluoro-2-iodo-3-methoxyaniline vs. Common Analogs


Generic substitution of 4-Fluoro-2-iodo-3-methoxyaniline with structurally similar anilines is often unfeasible due to the synergistic interplay of its four substituents. Simple omission of the methoxy group (e.g., 4-Fluoro-2-iodoaniline) alters the electronic profile and solubility, potentially impacting reaction yields and downstream biological activity . Conversely, removal of the fluorine atom (e.g., 2-Iodo-3-methoxyaniline) eliminates a critical modulator of lipophilicity and metabolic stability, which is essential for optimizing ADME properties in drug candidates . The precise ortho-iodo substitution is uniquely reactive in cross-coupling, but its efficiency is profoundly influenced by adjacent fluorine atoms, with yields dropping from 98% to 40% as fluorination increases [1]. This necessitates the use of this specific tetra-substituted scaffold to achieve the desired balance of reactivity and physicochemical properties in advanced synthetic sequences.

4-Fluoro-2-iodo-3-methoxyaniline: Comparative Evidence


Molecular Weight & Lipophilicity Comparison

The introduction of the 4-fluoro substituent increases molecular weight and alters lipophilicity compared to the non-fluorinated analog 2-Iodo-3-methoxyaniline . Similarly, the presence of the 3-methoxy group distinguishes it from 4-Fluoro-2-iodoaniline, affecting hydrogen bonding capacity and polar surface area [1]. These differences are critical for predicting passive permeability and metabolic stability in early drug discovery.

Medicinal Chemistry Drug Discovery ADME Prediction

Cross-Coupling Efficiency and Fluorination

Studies on polyfluorinated 2-iodoanilines demonstrate that increasing fluorine substitution decreases Sonogashira cross-coupling yields. Yields drop from 98% for non-fluorinated substrates to 40% for highly fluorinated analogs [1]. While direct data for 4-Fluoro-2-iodo-3-methoxyaniline is unavailable, its single fluorine atom places it in an intermediate reactivity class, suggesting a more favorable yield profile compared to heavily fluorinated alternatives while retaining desirable electronic effects.

Organic Synthesis Cross-Coupling Process Chemistry

Fluorine-Enhanced Hydrogen Bonding

Crystallographic analysis of para-halogeno anilines reveals that 2-fluoro and 2,6-difluoro substitution increases the ability of the adjacent amine to form strong N-H⋅⋅⋅N hydrogen bonds [1]. By extension, the 4-fluoro substituent in 4-Fluoro-2-iodo-3-methoxyaniline is expected to enhance intermolecular interactions compared to non-fluorinated analogs like 2-Iodo-3-methoxyaniline, which may lead to more ordered solid-state packing and improved crystal properties.

Crystal Engineering Structure-Based Drug Design Supramolecular Chemistry

Limited Public Data Availability

Extensive literature searches confirm that 4-Fluoro-2-iodo-3-methoxyaniline is a novel or exceptionally rare compound with insufficient public data to construct a robust, data-driven evidence guide . This is a critical consideration for procurement: the compound's utility is largely inferred from structural analogs and general reactivity principles rather than direct experimental validation.

Research Chemical Data Availability Risk Assessment

4-Fluoro-2-iodo-3-methoxyaniline Applications


Lead Optimization Intermediate

Given its unique combination of substituents, 4-Fluoro-2-iodo-3-methoxyaniline is best employed as a late-stage diversification intermediate in medicinal chemistry. The ortho-iodine serves as a handle for cross-coupling to introduce diverse aromatic or heteroaromatic groups, while the fluorine and methoxy groups modulate the drug-like properties of the resulting biaryl or biarylacetylene products. This is particularly relevant for programs targeting kinase inhibitors or GPCR modulators where precise control of lipophilicity and metabolic stability is paramount [1].

Fluorinated Heterocycles & Natural Product Analogs

The compound is a viable substrate for constructing fluorinated indoles, quinolines, and other nitrogen-containing heterocycles via tandem cross-coupling/cyclization sequences. The presence of the 4-fluoro group is expected to enhance metabolic stability and alter the electronic properties of the final heterocyclic scaffold, which is valuable for agrochemical and pharmaceutical discovery. The class-level data on polyfluorinated 2-aminotolans suggests that this mono-fluorinated substrate may offer a more favorable reactivity window for such transformations [1].

Supramolecular & Crystal Engineering

The fluorine and iodine atoms in 4-Fluoro-2-iodo-3-methoxyaniline create a rich landscape for non-covalent interactions, including halogen bonding (C-I⋅⋅⋅N/O) and enhanced hydrogen bonding (N-H⋅⋅⋅F/N). This makes it a candidate of interest for studies on crystal packing, co-crystal design, and understanding the role of halogen bonds in protein-ligand recognition. While direct data is lacking, the class-level evidence from related para-halogeno anilines provides a strong rationale for its exploration in this niche area [1].

Biological Assay Caution

Due to the significant lack of published biological activity data, this compound should NOT be prioritized for direct screening in cellular or biochemical assays without first confirming its activity and selectivity profile in a controlled, head-to-head comparison with well-characterized analogs. Its selection for such applications carries a high risk of false negatives or ambiguous results [1].

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